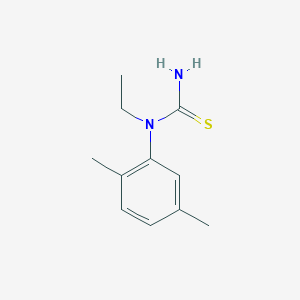
N-(2,5-Dimethylphenyl)-N-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-N-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-N-ethylthiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetone. The general reaction scheme is as follows:
2,5-Dimethylphenyl isothiocyanate+Ethylamine→this compound
The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethylphenyl)-N-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethylphenyl)-N-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-Dimethylphenyl)-N-methylthiourea
- N-(2,5-Dimethylphenyl)-N-phenylthiourea
- N-(2,5-Dimethylphenyl)-N-propylthiourea
Uniqueness
N-(2,5-Dimethylphenyl)-N-ethylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a lead compound for further development.
Eigenschaften
CAS-Nummer |
819818-93-4 |
|---|---|
Molekularformel |
C11H16N2S |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)-1-ethylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H2,12,14) |
InChI-Schlüssel |
KFXZHJUXMUZAET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


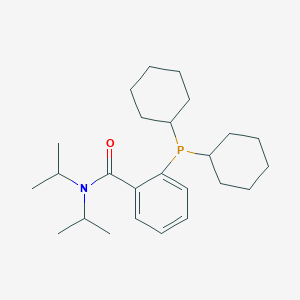
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
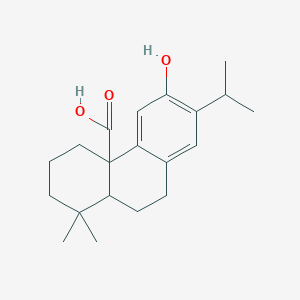
![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
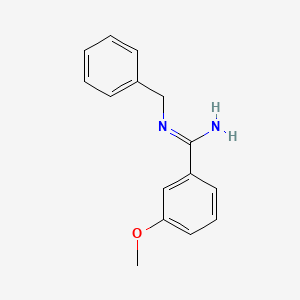


![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
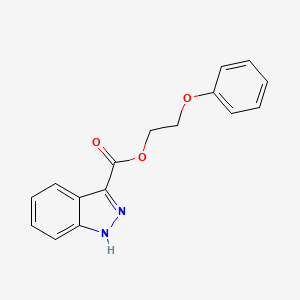

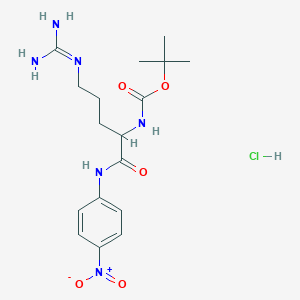
![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
